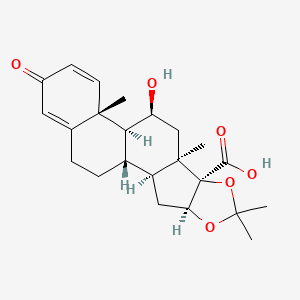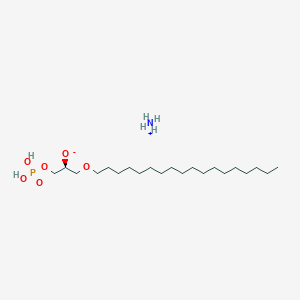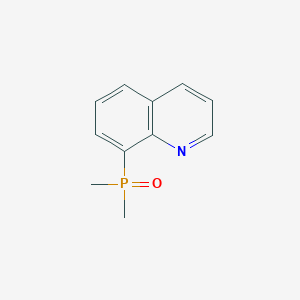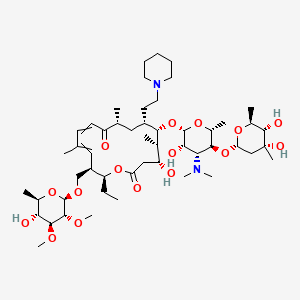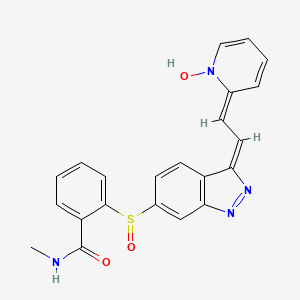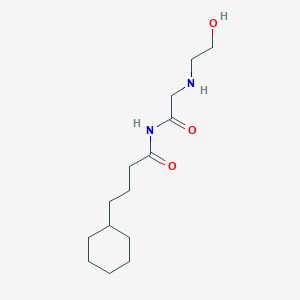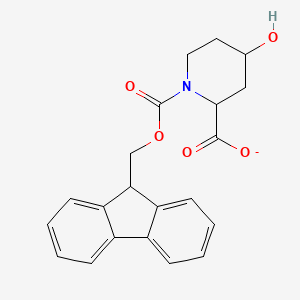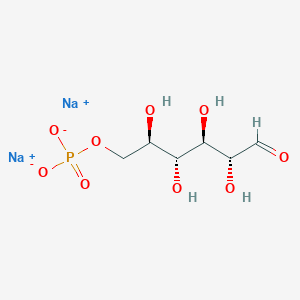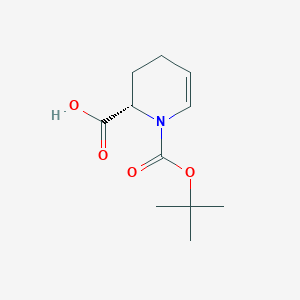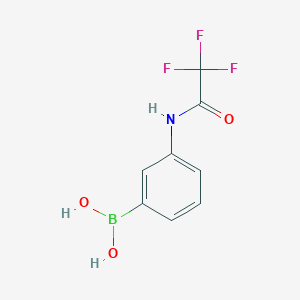
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” is a chemical compound with the CAS Number 88978-20-5 . It has a molecular weight of 232.95 . The IUPAC name of this compound is 3-[(trifluoroacetyl)amino]phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” is C8H7BF3NO3 . The InChI code of the compound is 1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) .
Physical And Chemical Properties Analysis
“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” has a density of 1.45g/cm3 . The melting point of the compound is 290-293ºC . The exact mass of the compound is 233.04700 .
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Boron-containing compounds, such as boronic acids, have been extensively studied for their role in catalysis and organic synthesis. For example, tris[3,5-bis(trifluoromethyl)phenyl]borane is an effective catalyst for metal-free hydroboration of imines, offering a highly efficient route for the synthesis of amines, which are fundamental in organic chemistry and material science (Qin Yin et al., 2017). Additionally, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a powerful catalyst for dehydrative amidation between carboxylic acids and amines, demonstrating its utility in peptide synthesis (Ke Wang et al., 2018).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, boronic acids have found applications in the development of high-performance polymers. For instance, bis(trifluoromethyl)phenylboronic esters serve as protective groups for diols, facilitating the synthesis of complex organic molecules under mild conditions. This methodology has been applied in creating highly conjugated enetriyne natural products with potential biological activities (N. Shimada et al., 2018).
Sensing and Detection
Phenyl boronic acids are also pivotal in the development of sensing and detection technologies. A study demonstrated the use of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition, leveraging the unique binding ligand properties of boronic acids for pendant diols. This approach has enabled the creation of highly sensitive and selective sensors for biological and environmental applications (B. Mu et al., 2012).
Safety And Hazards
“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Propriétés
IUPAC Name |
[3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOITLDGNKHMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660241 | |
| Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid | |
CAS RN |
88978-20-5 | |
| Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)
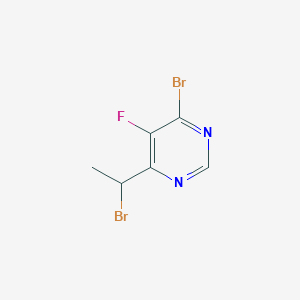
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
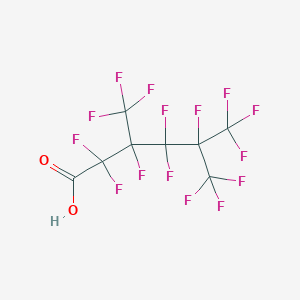
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
